molecular formula C16H11ClN4OS2 B6554123 7-{[(2-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040682-34-5

7-{[(2-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554123
CAS No.: 1040682-34-5
M. Wt: 374.9 g/mol
InChI Key: HOIGMHOKJZXVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(2-Chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a (2-chlorophenyl)methylsulfanyl moiety at position 5. Its molecular formula is C₁₆H₁₀ClN₄OS₂, with a molecular weight of 389.86 g/mol.

Key structural features include:

  • Thiophen-2-yl substituent: Introduces sulfur-containing aromaticity, influencing solubility and redox behavior.

Safety protocols for handling this compound emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P201, P202) .

Properties

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS2/c17-11-5-2-1-4-10(11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-6-3-7-23-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIGMHOKJZXVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[(2-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C19H19ClN2S2C_{19}H_{19}ClN_2S_2. The structure features a pyrazolo-triazine core with a chlorophenyl methyl sulfanyl group and a thiophene substituent. The compound's specific structural properties can influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-triazine core followed by functionalization with thiophene and chlorophenyl groups. The synthetic pathway often employs techniques such as refluxing in solvents and purification through crystallization.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit significant anticancer activity. Studies have evaluated their efficacy against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
  • Findings : While some derivatives showed promise in inhibiting cancer cell proliferation, specific studies on this compound indicated limited cytotoxicity within the tested concentration range. This suggests that modifications to the structure may be necessary to enhance its efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-d][1,2,4]triazines has been explored in various studies. The following points summarize the findings related to antimicrobial activity:

  • Mechanism : These compounds may exert their effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Activity Spectrum : Preliminary studies suggest that derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

  • Case Study 1: Anticancer Evaluation
    • A study evaluated a series of pyrazolo[4,3-e][1,2,4]triazines for their anticancer properties. Although some compounds were effective against CDK2 and Abl kinases, the specific compound discussed did not demonstrate significant kinase inhibition due to structural limitations .
  • Case Study 2: Antimicrobial Screening
    • In another investigation focusing on synthesized derivatives of pyrazolo compounds, several were screened for antimicrobial activity. Results indicated that while some compounds displayed strong inhibition against certain bacteria, others had negligible effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7Limited cytotoxicity
K-562No significant inhibition
AntimicrobialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo-triazinone derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Reference
7-{[(2-Chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one - Position 2: Thiophen-2-yl
- Position 7: (2-Chlorophenyl)methylsulfanyl
- High electron-withdrawing capacity due to Cl
- Moderate solubility in polar aprotic solvents
7-{[(2-Methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one - Position 2: Thiophen-2-yl
- Position 7: (2-Methylphenyl)methylsulfanyl
- Enhanced lipophilicity due to methyl group
- Reduced electronic effects compared to Cl-substituted analog
7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one - Position 2: Thiophen-2-yl
- Position 7: Sulfanyl (-SH)
- Higher reactivity due to free thiol group
- Susceptible to oxidation under ambient conditions
Arylpiperazine-thiophene hybrids (e.g., compound 21 in ) Piperazine-thiophene - Thiophene linked to piperazine via ketone
- Trifluoromethylphenyl substituents
- Improved CNS penetration due to piperazine
- Enhanced metabolic stability from CF₃ group

Key Findings

Solubility: The thiophen-2-yl group increases aromatic stacking but reduces aqueous solubility compared to non-aromatic substituents. The sulfanyl moiety (-S-) in the unsubstituted analog (7-sulfanyl derivative) offers higher polarity but lower stability .

Biological Activity: Arylpiperazine-thiophene hybrids () demonstrate superior pharmacokinetic profiles due to piperazine’s basicity and trifluoromethyl groups’ metabolic resistance. However, pyrazolo-triazinones may excel in target specificity due to their rigid core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.